molecular formula C8H6ClNO2S2 B2572405 5-chloro-1-benzothiophene-2-sulfonamide CAS No. 1158784-11-2

5-chloro-1-benzothiophene-2-sulfonamide

Cat. No.: B2572405
CAS No.: 1158784-11-2
M. Wt: 247.71
InChI Key: SLZNTHJORUXGAZ-UHFFFAOYSA-N
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Description

5-chloro-1-benzothiophene-2-sulfonamide: is a heterocyclic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a chlorine atom at the 5th position, a benzothiophene ring, and a sulfonamide group at the 2nd position. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-benzothiophene-2-sulfonamide typically involves the chlorination of benzothiophene followed by sulfonamide formation. One common method is the reaction of 5-chloro-1-benzothiophene with chlorosulfonic acid to form 5-chloro-1-benzothiophene-2-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-chloro-1-benzothiophene-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted benzothiophenes.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its sulfonamide moiety is known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, which makes it effective against various bacterial infections. Additionally, derivatives of this compound have shown promising anti-cancer activity by interfering with metabolic pathways critical for cell proliferation.

Research indicates that 5-chloro-1-benzothiophene-2-sulfonamide exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have demonstrated that related sulfonamides effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. For instance, minimal inhibitory concentrations (MIC) for certain derivatives ranged from 15.62 to 31.25 μmol/L against MRSA strains.
  • Antiproliferative Effects : In vitro studies have reported significant antiproliferative activity against various cancer cell lines, with GI50 values indicating substantial potency. For example, some derivatives showed GI50 values as low as 38 nM.

Antitumor Studies

A study focused on the cytotoxic effects of sulfonamide derivatives against lung adenocarcinoma cells revealed that these compounds significantly affect tumor-associated macrophages (TAMs), which play a crucial role in tumor progression. This suggests potential applications in cancer therapy.

Neuroprotective Effects

Research on benzothiophene derivatives has indicated their ability to inhibit reactive oxygen species (ROS) formation in neuronal cells. This property points to their potential use in treating neurodegenerative diseases.

Antimicrobial Activity

A detailed evaluation of various sulfonamide derivatives highlighted their effectiveness against bacterial infections, particularly targeting essential cellular processes necessary for bacterial survival.

Data Summary Table

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
AntimicrobialThis compound15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compounds (e.g., GI50 values)31 nM - 54 nMPotent against various cancer cells
MechanismInhibition of folate synthesisN/ATargeting bacterial growth

Mechanism of Action

The mechanism of action of 5-chloro-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The compound’s chlorine atom and benzothiophene ring contribute to its binding affinity and specificity for the target enzymes.

Comparison with Similar Compounds

  • 5-chloro-1-benzothiophene-2-sulfonyl chloride
  • 5-(2-thienylthio)thiophene-2-sulfonamide
  • 5-(aminomethyl)thiophene-2-sulfonamide

Comparison: Compared to other similar compounds, 5-chloro-1-benzothiophene-2-sulfonamide is unique due to its specific substitution pattern and the presence of both chlorine and sulfonamide groups. This combination enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

5-Chloro-1-benzothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClN1O2S2C_9H_8ClN_1O_2S_2 and a molecular weight of approximately 261.75 g/mol. The compound features a benzothiophene core with a sulfonamide functional group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules, including enzymes and receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in diverse biological effects such as antimicrobial activity and potential anti-inflammatory properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of sulfonamides, including this compound. The compound has shown promising results against various pathogens:

Pathogen MIC (μM) Notes
Staphylococcus aureus< 25Effective against both methicillin-sensitive and resistant strains .
Chlamydia trachomatis6Exhibited significant inhibition in vitro .
Escherichia coli80% inhibition at 100 μMLimited effectiveness compared to other pathogens .

Case Studies

  • In Vitro Studies : A high-content screening identified acylated sulfonamides, including derivatives similar to this compound, as novel growth inhibitors of Chlamydia trachomatis. The compound demonstrated a minimum inhibitory concentration (MIC) of 6 μM, indicating effective antimicrobial properties without significant cytotoxicity to host cells .
  • Structure-Activity Relationship Studies : Research on related compounds indicated that modifications to the benzothiophene structure could enhance antimicrobial efficacy. For example, the introduction of different substituents on the aromatic ring influenced binding affinity and potency against bacterial strains .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of chlorine and sulfonamide groups, which may confer distinct biological activities compared to structurally similar compounds:

Compound Name Structural Features Biological Activity
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamideLacks the methyl groupReduced antimicrobial activity compared to the target compound.
5-Chloro-3-methylbenzo[b]thiopheneAbsence of sulfonamide functionalityNo significant biological activity observed.

Properties

IUPAC Name

5-chloro-1-benzothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S2/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZNTHJORUXGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-benzo[b]thiophene-2-sulfonyl chloride (Komoriya, Satoshi; Haginoya, Noriyasu, Bioorganic & Medicinal Chemistry (2005), 13(12), 3927-3954; 0.57 g, 2.1 mmol) in THF (8.0 mL) was added ammonia gas until saturation at ca. 10° C., then the flask was stoppered, and the reaction mixture was stirred at rt for 4 h. The reaction mixture was then quenched with water; the organic solvent was slowly evaporated under vacuum. The precipitate formed was filtered off, washed with water and dried over P2O5 under high vacuum to obtain the desired compound (0.52 g) as a white solid.
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